molecular formula C18H35N3O13 B1595781 Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 78341-33-0

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B1595781
CAS No.: 78341-33-0
M. Wt: 501.5 g/mol
InChI Key: RQFQJYYMBWVMQG-KAPKVSAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C11H21NO6 and a molecular weight of 263.29 g/mol . It is a derivative of glucosamine, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with an isopropyl group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with isopropyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of glycosyl donors and acceptors in the presence of a catalyst like zinc iodide (ZnI2) to achieve high yields and selectivity . The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-acetylglucosamine derivatives, amine derivatives, and substituted glucopyranosides .

Scientific Research Applications

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its isopropyl substitution, which can enhance its stability and bioavailability compared to other glucosamine derivatives. This makes it particularly useful in the development of pharmaceuticals and biochemical research .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHJQINNMOQHDM-ISUQUUIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428814
Record name Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78341-33-0
Record name 1-Methylethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78341-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.